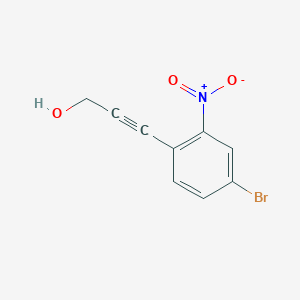

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a substituted phenyl ring with bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 272.06 g/mol. The compound’s structure combines electron-withdrawing substituents (Br and NO₂) with a propargyl alcohol moiety, which may influence its reactivity, stability, and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-nitrobenzaldehyde and propargyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Procedure: The 4-bromo-2-nitrobenzaldehyde is reacted with propargyl alcohol in the presence of the base, leading to the formation of the desired product through a nucleophilic addition reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-one.

Reduction: Formation of 3-(4-Bromo-2-aminophenyl)prop-2-yn-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein labeling due to its reactive functional groups.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical probes for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups:

Bromo Group: Can participate in electrophilic substitution reactions.

Nitro Group: Can undergo reduction to form reactive intermediates.

Propynyl Alcohol Group: Can engage in nucleophilic addition and substitution reactions.

These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol with structurally related propargyl alcohol derivatives, focusing on substituent effects, molecular properties, and commercial availability.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Propargyl Alcohol Derivatives

Key Observations:

Backbone Influence : The phenyl-based target compound differs from pyridinyl analogs (e.g., ) in aromaticity and electronic effects. Pyridinyl derivatives exhibit nitrogen-induced polarity, enhancing solubility in polar solvents compared to phenyl analogs .

Similar reactivity is noted in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, where Br and OCH₃ modulate electronic density . Halogen Position: Bromine at the para position (target) vs. meta () alters steric and electronic profiles, affecting binding in medicinal applications .

Price Trends: Pyridinyl derivatives with multiple substituents (e.g., methoxy or amino groups) command higher prices ($400/g) compared to simpler halogenated analogs ($240–$400/g) .

Biological Activity

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and biological profile, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNO3, with a molecular weight of approximately 272.08 g/mol. The compound features a propargyl alcohol moiety connected to a brominated and nitro-substituted phenyl ring.

Research indicates that compounds with similar structures can influence various biochemical pathways through:

- Enzyme Interaction : The bromine and nitro groups may enhance the compound's ability to interact with enzymes, potentially leading to inhibition or activation of specific metabolic pathways.

- Cell Signaling Modulation : The compound may affect cell signaling pathways, influencing gene expression and cellular metabolism .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit activity against bacterial strains .

Antimicrobial Activity

A study evaluating the antibacterial activity of various nitrophenyl derivatives found that compounds with similar structural features exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial properties .

Case Studies

- Case Study on Structural Analogues : A comparative analysis of this compound with other halogenated phenolic compounds revealed that the presence of both bromine and nitro groups enhances lipophilicity and biological activity, contributing to its potential as an antimicrobial agent.

- Mechanistic Insights : Investigations into the mode of action revealed that similar compounds could modulate nitric oxide (NO) production in cells, which plays a crucial role in immune response and signaling pathways.

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Key Features | MIC (μg/mL) |

|---|---|---|---|

| This compound | C10H8BrNO3 | Bromine and nitro substituents | TBD |

| 3-(4-Bromophenyl)prop-2-yn-1-ol | C9H7BrO | Lacks nitro group | TBD |

| 3-(4-Nitrophenyl)prop-2-yn-1-ol | C9H7NO3 | Lacks bromine | TBD |

| 3-(4-Chloro-2-nitrophenyl)prop-2-yn-1-ol | C10H8ClNO3 | Chlorine instead of bromine | TBD |

Properties

Molecular Formula |

C9H6BrNO3 |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

3-(4-bromo-2-nitrophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h3-4,6,12H,5H2 |

InChI Key |

WXNWWAARDZJUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.